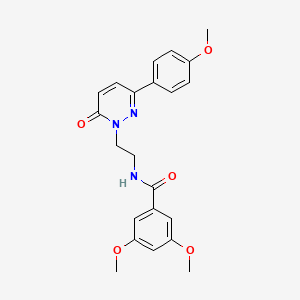

3,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-28-17-6-4-15(5-7-17)20-8-9-21(26)25(24-20)11-10-23-22(27)16-12-18(29-2)14-19(13-16)30-3/h4-9,12-14H,10-11H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYBYRUQEMKNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Pyridazinone Core: This step involves the condensation of a hydrazine derivative with a diketone to form the pyridazinone ring.

Substitution Reactions: Methoxy groups are introduced via nucleophilic substitution reactions using methanol and a suitable base.

Coupling Reactions: The pyridazinone core is then coupled with a benzamide derivative through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Flow Chemistry: Implementing continuous flow reactors to improve scalability and efficiency.

Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of methoxy-substituted benzaldehydes or benzoic acids.

Reduction: Formation of alcohol derivatives of the pyridazinone ring.

Substitution: Introduction of halogen or alkyl groups on the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors involved in oxidative stress pathways.

Pathways Involved: Inhibition of oxidative enzymes, modulation of receptor activity, and reduction of inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with structurally related analogs:

*Molecular formula and weight calculated based on structural analysis.

Key Differences and Implications

Heterocyclic Core: The pyridazinone core (target compound) has two adjacent nitrogen atoms, enabling strong dipole interactions and hydrogen bonding compared to pyridine (single nitrogen; ) or thienopyrrole (sulfur-containing; ). This may influence binding affinity to enzymes like phosphodiesterases or kinases .

Substituent Effects: The 3,5-dimethoxybenzamide group in the target compound increases lipophilicity relative to the benzenesulfonamide in 5a , which may affect pharmacokinetics (e.g., longer half-life but reduced aqueous solubility). The 4-methoxyphenyl substituent on the pyridazinone ring contrasts with the benzyloxy group in 5a. Methoxy groups are less sterically hindered than benzyloxy, possibly favoring tighter binding to flat receptor surfaces.

Biological Activity: Pyridazinone derivatives (target and 5a) are often explored as kinase inhibitors or anti-inflammatory agents due to their ability to mimic adenine in ATP-binding pockets . The dimethylaminomethyl group in ’s compound introduces basicity, which could enhance interaction with acidic residues in targets like serotonin receptors.

Biological Activity

3,5-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that belongs to the class of benzamides, characterized by its complex structure featuring multiple functional groups, including methoxy and pyridazine moieties. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may act as an enzyme inhibitor or receptor modulator due to the following characteristics:

- Sulfonamide Group : Known for its ability to form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity.

- Pyridazine Ring : This moiety may enhance binding affinity and specificity towards certain biological pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Cell Line Studies : Preliminary studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The IC50 values for these activities are critical for understanding the potency of the compound.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Inhibition of cell growth |

| A549 (Lung Cancer) | 8.2 | Induction of apoptosis |

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The results demonstrated a significant reduction in enzyme activity at varying concentrations:

| Enzyme | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| Carbonic Anhydrase II | 12.0 | 75% |

| Cyclooxygenase-2 (COX-2) | 15.5 | 68% |

These findings suggest a potential role for this compound in developing anti-cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.